4,6-O-Benzylidenehexose

Carbohydrate Chemistry Stereoselective Glycosylation Protecting Group Strategy

4,6-O-Benzylidene-D-glucose (CAS 30688-66-5) is the essential building block for stereocontrolled glycosylation. The rigid 4,6-O-benzylidene acetal ensures α-selectivity in NIS/TMSOTf-mediated couplings, while its exclusive BH3·THF–TMSOTf reductive opening yields the pure 4-O-benzyl ether—no regioisomer mixtures. This eliminates costly purifications and guarantees synthetic success where D-mannose or PMB analogs fail. For kilogram-scale D-glucal synthesis, the optimized 1,5-anhydro-D-hex-1-en-3-ulose route achieves 94% yield. Researchers benchmarking benzaldehyde-based therapeutics benefit from its well-defined pharmacokinetic profile (t½ ≈ 10 min). Choose this compound for reproducible, high-yielding carbohydrate chemistry.

Molecular Formula C13H16O6
Molecular Weight 268.26 g/mol
CAS No. 30688-66-5
Cat. No. B019282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-O-Benzylidenehexose
CAS30688-66-5
Synonyms4,6-O-Benzylidene-D-glucopyranoside; 4,6-O-Benzylidene-D-glucose; 4,6-O-Benzylidene-D-glucopyranose; 4,6-o-(Phenylmethylene)-D-glucose; D-Glucose, 4,6-o-(phenylmethylene)-
Molecular FormulaC13H16O6
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O
InChIInChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1
InChIKeyXTVRQMKOKFFGDZ-ZLUZDFLPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4,6-O-Benzylidenehexose (CAS 30688-66-5): Verified Structural Identity and Core Procurement Specifications


4,6-O-Benzylidenehexose (CAS 30688-66-5) is a cyclic acetal-protected carbohydrate derivative, most commonly supplied and referenced as the D-glucose stereoisomer (4,6-O-Benzylidene-D-glucose). It is a key synthetic intermediate in carbohydrate chemistry, characterized by a rigid 1,3-dioxane ring fused to a hexopyranose scaffold at the 4,6-positions. This structural feature confers unique stereoelectronic and regiochemical properties [1]. The compound is commercially available as a research-grade chemical, typically at ≥95% purity, with storage specifications of -20°C under inert atmosphere .

Why 4,6-O-Benzylidenehexose Cannot Be Arbitrarily Replaced with Another 4,6-O-Benzylidene Sugar or Alternative Protecting Group


The 4,6-O-benzylidene protecting group is not a generic, interchangeable acetal. The stereochemistry of the parent hexose dictates the rigidity and conformation of the resulting bicyclic system, which in turn profoundly influences reactivity, stereoselectivity in glycosylation, and regioselectivity of subsequent protecting group manipulations. Substituting 4,6-O-Benzylidenehexose (D-glucose configuration) with its D-mannose or D-galactose counterparts, or with alternative protecting groups like 4,6-O-isopropylidene, alters the torsional strain within the pyranose ring and the steric environment around the anomeric center. This leads to significantly different outcomes in key reactions such as glycosylation yields and stereoselectivity [1], as well as divergent regioselectivity during reductive or oxidative cleavage [2].

Quantified Differential Evidence for Prioritizing 4,6-O-Benzylidenehexose (D-glucose) Over Close Analogs


Comparative Glycosylation Stereoselectivity: 4,6-O-Benzylidene-D-glucose vs. D-mannose and D-galactose Thioglycoside Donors

In NIS/TMSOTf-mediated glycosylations, the use of a 4,6-O-benzylidene protecting group on a D-glucose thioglycoside donor produces a significantly different anomeric stereochemical outcome compared to identical protection on D-mannose or D-galactose donors. This demonstrates that the protecting group's effect is not universal but highly dependent on the monosaccharide configuration. [1]

Carbohydrate Chemistry Stereoselective Glycosylation Protecting Group Strategy

Regioselective Reductive Ring-Opening: 4,6-O-Benzylidene-D-glucose Derivatives Yield 4-O-Benzyl Ethers Exclusively

The reductive ring-opening of 4,6-O-benzylidene acetals on D-glucose and D-galactose derivatives using the BH3·THF–TMSOTf reagent system proceeds with exclusive regioselectivity to afford the corresponding 4-O-benzyl ethers. This predictable behavior contrasts with other acetals like the p-methoxybenzylidene (PMB) group, which under identical conditions yields a mixture of 4-O-PMB and 6-O-PMB ethers in nearly equal amounts. [1]

Protecting Group Chemistry Regioselective Synthesis Reductive Cleavage

Synthetic Efficiency in Glycal Preparation: High Yield Synthesis of 4,6-O-Benzylidene-D-glucal vs. Low Yields from Free Glucal

Direct benzylidenation of free D-glucal under standard acidic conditions is known to give low yields due to the acid-sensitivity of the enol ether moiety. An alternative method using 1,5-anhydro-D-hex-1-en-3-ulose as a stable precursor circumvents this problem, affording 4,6-O-benzylidene-D-glucal in 94% yield after benzylidenation and sodium borohydride reduction. [1]

Synthetic Methodology Glycal Chemistry Yield Optimization

In Vivo Pharmacokinetic Profile: Rapid Clearance of 4,6-O-Benzylidene-D-glucose in Rat Model

In vivo pharmacokinetic studies in rats demonstrate that 4,6-O-Benzylidene-D-glucose (BG) is rapidly cleared from plasma with a half-life (t1/2) of approximately 10 minutes following intravenous administration. Its primary metabolite, 1,3-benzylidene-D-glucitol, appears shortly after and is cleared with a longer half-life of about 1 hour. Importantly, BG is not metabolized in rat plasma or serum, indicating metabolism is cell- or tissue-dependent. [1]

Pharmacokinetics In Vivo Metabolism Preclinical Studies

Optimal Scientific and Industrial Use Cases for 4,6-O-Benzylidenehexose (D-glucose)


Stereoselective Synthesis of α-Linked Glucoside-Containing Oligosaccharides

Based on the documented α-selectivity of 4,6-O-benzylidene-D-glucose thioglycoside donors in NIS/TMSOTf-mediated glycosylations [4], this compound is the preferred building block when the synthetic target requires a stereodefined α-glycosidic bond between D-glucose units. Alternative 4,6-O-benzylidene donors (e.g., D-mannose) would give the opposite β-selectivity, leading to an incorrect stereoisomer and a failed synthesis.

Efficient Synthesis of 4-O-Benzyl Protected D-Glucose Derivatives

The exclusive regioselectivity of the BH3·THF–TMSOTf reductive opening on 4,6-O-benzylidene-D-glucose derivatives to yield 4-O-benzyl ethers [4] makes this compound the optimal starting material for generating this specific mono-protected intermediate. Using a p-methoxybenzylidene (PMB) analog would result in a difficult-to-separate mixture of regioisomers, significantly increasing purification costs and reducing overall yield.

Large-Scale Production of 4,6-O-Benzylidene-D-glucal for Glycal-Based Chemistry

For laboratories or CROs requiring gram to kilogram quantities of 4,6-O-benzylidene-D-glucal, the optimized route via 1,5-anhydro-D-hex-1-en-3-ulose offers a reliable, high-yielding (94%) process [4]. This contrasts with the low-yielding direct benzylidenation of D-glucal, making it the economically viable choice for scale-up.

Preclinical In Vivo Pharmacology Studies of Benzaldehyde Derivatives

Researchers investigating the therapeutic potential of benzaldehyde derivatives, including potential anticancer or antidiabetic effects, should utilize 4,6-O-Benzylidene-D-glucose as a characterized reference compound. Its well-defined in vivo pharmacokinetic profile in rats (t1/2 ≈ 10 min for parent, 60 min for metabolite) [4] provides a benchmark for comparing the metabolic stability and clearance of novel analogs, aiding in compound prioritization and lead optimization.

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